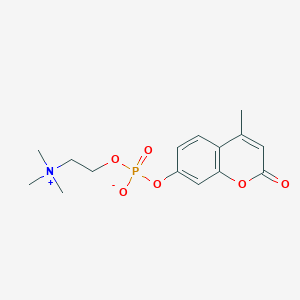

4-甲基伞形酮磷酸胆碱

描述

4-Methylumbelliferyl Phosphocholine (4-MUP) is a derivative of phosphocholine, a phospholipid found in biological membranes. 4-MUP is a fluorescent compound that has been used in various scientific fields, including biochemistry, pharmacology, and cell biology. 4-MUP is a valuable tool for researchers due to its ability to bind to and label cell membrane components, as well as its ability to be detected by fluorescence microscopy.

科学研究应用

Enhancing Drought Tolerance in Plants

4-Methylumbelliferone (4-MU) has been found to enhance the drought tolerance of apple trees by regulating rhizosphere microbial diversity and root architecture . In a study, it was found that a coumarin derivative, 4-MU, accumulated significantly in the roots of vigorous rootstock under drought conditions . When 4-MU was applied to the roots of dwarfing rootstock under drought treatment, the plants displayed increased root biomass, higher root-to-shoot ratio, greater photosynthesis, and elevated water use efficiency . The treatment also increased the relative abundance of beneficial bacteria and fungi known for promoting root growth or systemic resistance against drought stress .

Modulating Cell Metabolism

4-MU is known to have a broad spectrum of effects, suggesting multiple and yet unknown targets . It has been found to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance, and inhibit tumor progression and metastasis . A study revealed changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response after 4-MU treatment . It was also found that 4-MU feeding decreased the accumulation of glycogen granules in the liver . Thus, 4-MU can regulate cell metabolism by modulating signaling via nuclear receptors .

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl Phosphocholine is phospholipase C . Phospholipase C is an enzyme that plays a crucial role in lipid metabolism and signal transduction pathways. It cleaves phospholipids just before the phosphate group, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), both of which are important secondary messengers .

Mode of Action

4-Methylumbelliferyl Phosphocholine acts as a substrate for phospholipase C . When this compound is cleaved by phospholipase C phosphodiesterases, it produces a blue fluorescent product . This fluorescence can be used to measure the activity of phospholipase C, providing a useful tool for studying lipid signaling pathways .

Biochemical Pathways

The action of 4-Methylumbelliferyl Phosphocholine primarily affects the phosphoinositide pathway . This pathway is initiated when phospholipase C cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. These secondary messengers then go on to activate protein kinase C and release intracellular calcium stores, respectively, leading to a variety of downstream effects including cell proliferation, differentiation, and migration .

Pharmacokinetics

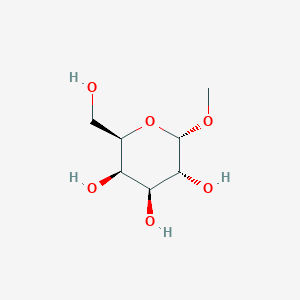

Studies on a similar compound, 4-methylumbelliferone (4-mu), have shown that it has a high bioavailability when administered orally . It’s also worth noting that 4-MU’s main metabolite, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive

Result of Action

The cleavage of 4-Methylumbelliferyl Phosphocholine by phospholipase C results in the production of a blue fluorescent product . This fluorescence can be used as a measure of phospholipase C activity, providing a valuable tool for studying lipid signaling pathways . The downstream effects of this activity can include changes in cell proliferation, differentiation, and migration .

Action Environment

The action of 4-Methylumbelliferyl Phosphocholine can be influenced by various environmental factors. For instance, the activity of phospholipase C can be modulated by factors such as pH, temperature, and the presence of cofactors or inhibitors . Additionally, the fluorescence produced by the cleavage of 4-Methylumbelliferyl Phosphocholine can be affected by factors such as pH and temperature, which can influence the stability and intensity of the fluorescence . Therefore, these factors must be carefully controlled when using 4-Methylumbelliferyl Phosphocholine to study phospholipase C activity.

属性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl Phosphocholine | |

CAS RN |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

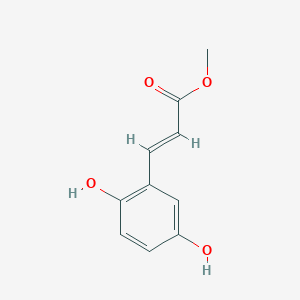

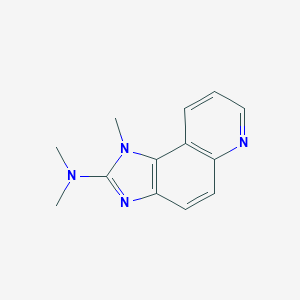

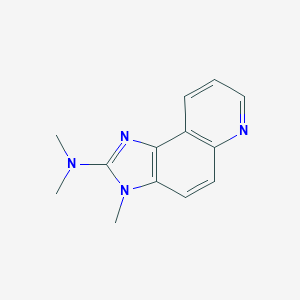

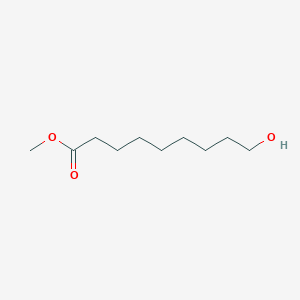

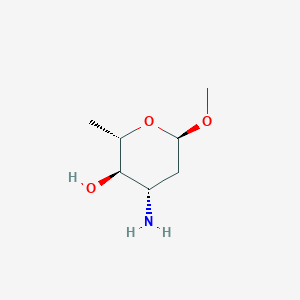

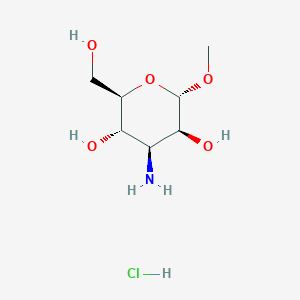

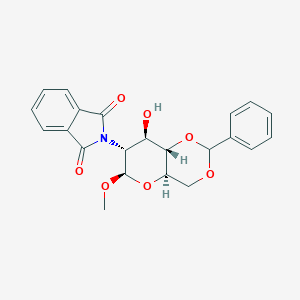

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

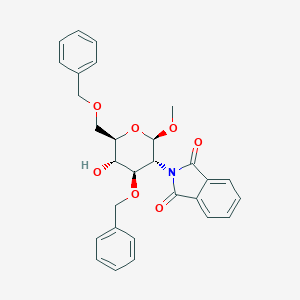

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)

![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)